Bienvenue dans la boutique en ligne BenchChem!

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

monoamine transporter conformational restriction structure-activity relationship

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797740-90-9, molecular formula C16H20N2O2, molecular weight 272.35 g/mol) is a synthetic bicyclic urea-derivative belonging to the 8-azabicyclo[3.2.1]oct-2-ene structural class. Compounds within this class are established monoamine neurotransmitter re-uptake inhibitors targeting the dopamine transporter (DAT), serotonin transporter (SERT), and noradrenaline transporter (NET).

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1797740-90-9
Cat. No. B2875593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
CAS1797740-90-9
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2C3CCC2C=CC3
InChIInChI=1S/C16H20N2O2/c1-20-15-9-5-12(6-10-15)11-17-16(19)18-13-3-2-4-14(18)8-7-13/h2-3,5-6,9-10,13-14H,4,7-8,11H2,1H3,(H,17,19)
InChIKeyJAKZTVSKEUHJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797740-90-9): Procurement-Relevant Structural and Pharmacological Baseline


N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797740-90-9, molecular formula C16H20N2O2, molecular weight 272.35 g/mol) is a synthetic bicyclic urea-derivative belonging to the 8-azabicyclo[3.2.1]oct-2-ene structural class . Compounds within this class are established monoamine neurotransmitter re-uptake inhibitors targeting the dopamine transporter (DAT), serotonin transporter (SERT), and noradrenaline transporter (NET) [1]. The compound features a nortropane-derived bicyclic core bearing a C2–C3 endocyclic double bond and an N8-carboxamide substituted with a 4-methoxybenzyl group. This specific substitution pattern differentiates it from the prototypical N-methyl-tropane analogs and from saturated 8-azabicyclo[3.2.1]octane counterparts, imparting distinct conformational, electronic, and hydrogen-bonding properties relevant to transporter binding and molecular recognition [2].

Why N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Cannot Be Substituted by In-Class Analogs Without Experimental Validation


The 8-azabicyclo[3.2.1]octane/octene scaffold supports diverse substitution patterns, and even minor structural changes produce large shifts in monoamine transporter affinity and selectivity profiles. Literature on the class demonstrates that the presence and position of the C2–C3 double bond, the nature of the N8 substituent (methyl vs. carboxamide vs. hydrogen), and the aromatic group on the exocyclic side chain each independently modulate DAT, SERT, and NET inhibition [1]. For instance, (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene achieves an IC50 of 14.5 nM at human SERT with 52-fold selectivity over DAT and 230-fold over NET, whereas close structural analogs within the same study displayed markedly lower affinity and altered selectivity . Similarly, racemic NS2456 and its N-demethylated analog NS2463 show ~3000-fold selectivity for serotonin reuptake over dopamine and noradrenaline, demonstrating that modifications to the N-substituent alone can drastically change pharmacological profile [2]. Therefore, substituting the target compound—with its unique N-(4-methoxybenzyl) carboxamide at the 8-position and an intact 2-ene double bond—with a saturated octane analog, an N-methyl tropane, or a differently N-substituted carboxamide risks altering transporter affinity by orders of magnitude and reversing selectivity direction, compromising experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Relative to Closest Analogs


C2–C3 Double Bond Confers Conformational Rigidity vs. Saturated 8-Azabicyclo[3.2.1]octane Analogs – Impact on Transporter Binding

The target compound contains an endocyclic C2–C3 double bond in the 8-azabicyclo[3.2.1]oct-2-ene core, whereas its direct saturated analog, (1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, possesses a fully saturated bicyclic ring. The double bond constrains the tropane ring into a flattened boat conformation rather than the chair conformation adopted by the saturated analog, altering the spatial orientation of the N8-carboxamide side chain relative to the bicyclic core [1]. In the broader 3-aryl-trop-2-ene series, compounds bearing the endocyclic double bond show distinct and often superior monoamine transporter binding compared to their saturated counterparts, with the double bond contributing to π–π stacking interactions and reducing the entropic penalty upon target binding . This conformational difference is not a minor structural nuance; it determines whether the N-(4-methoxybenzyl) moiety is presented in an orientation compatible with the transporter binding pocket.

monoamine transporter conformational restriction structure-activity relationship tropane analog

N8-Carboxamide Urea Linkage vs. N-Methyl Substitution – Different Hydrogen-Bonding and Transporter Selectivity Profile

The target compound features an N8-carboxamide group (urea-type linkage: N–C(=O)–N) connecting the bicyclic core to the 4-methoxybenzyl substituent, whereas the prototypical tropane-based monoamine reuptake inhibitors (e.g., NS2456, NS2463, and the fluorenyl lead compound) bear a simple N8-methyl group [1]. The carboxamide introduces both a hydrogen-bond donor (NH) and a hydrogen-bond acceptor (C=O) at the 8-position, enabling additional polar interactions with transporter residues that are unavailable to N-methyl analogs. In the broader 8-azabicyclo[3.2.1]oct-2-ene patent literature, N8-carboxamide derivatives are explicitly claimed as a distinct subgenus with qualitatively different monoamine reuptake inhibition profiles compared to N-alkyl derivatives [2]. Computational analysis predicts that the urea carbonyl can engage in hydrogen bonding with conserved tyrosine or aspartate residues in the transporter binding pocket, potentially enhancing binding affinity while enabling selectivity tuning not accessible through simple N-alkyl substitution.

dopamine transporter serotonin transporter carboxamide pharmacophore hydrogen bonding

4-Methoxybenzyl N-Substituent vs. Phenyl, Phenethyl, or Thiophenylmethyl Analogs – Lipophilicity and Transporter Subtype Selectivity Modulation

The target compound incorporates a 4-methoxybenzyl group on the carboxamide nitrogen, distinguishing it from analogs bearing phenyl (CAS 1797892-65-9), 2-phenethyl (CAS 1796948-06-5), or thiophen-2-ylmethyl (CAS 1797161-02-4) substituents. In meperidine/normeperidine benzyl ester series, the 4-methoxybenzyl ester (compound 8b) demonstrated SERT selectivity ratios exceeding 1500-fold (DAT/SERT >1500 and NET/SERT >1500), suggesting that the 4-methoxybenzyl motif imparts a strong bias toward serotonin transporter recognition . The para-methoxy group contributes both electron-donating effects (modulating aromatic π-stacking) and increased hydrogen-bond acceptor capacity compared to unsubstituted phenyl, while the benzylic methylene provides conformational flexibility absent in directly N-phenyl-linked analogs. These properties predict that the target compound will exhibit a transporter selectivity profile distinct from both the N-phenyl and N-phenethyl analogs, with potential for enhanced SERT preference based on the 4-methoxybenzyl SAR precedent.

lipophilicity transporter selectivity 4-methoxybenzyl SAR

Bicyclic Urea Scaffold Offers Distinct in Vivo Imaging and Diagnostic Derivatization Potential vs. 3-Aryl-Trop-2-ene Imaging Agents

The N8-carboxamide urea linkage in the target compound provides a chemically distinct derivatization handle compared to the N-methyl group of established PET tracer leads such as [11C]NS2456 [1]. Radiolabeling strategies for [11C]NS2456 require N-methylation of the demethylated precursor (NS2463) with [11C]CH3I, a reaction that introduces the label at the same position that controls transporter affinity, complicating precursor stability and radiochemical purity [1]. In contrast, the target compound's carboxamide group enables alternative labeling strategies (e.g., 11C-carbonylation at the urea carbonyl, or functionalization of the 4-methoxybenzyl ring) without perturbing the core bicyclic framework or the N-substitution that determines transporter binding. Furthermore, the US6617459 patent family explicitly claims 8-azabicyclo[3.2.1]oct-2-ene derivatives in labeled form for in vivo receptor imaging and neuroimaging applications, establishing this scaffold class as validated for diagnostic development [2]. The target compound's structural features make it a candidate precursor for developing novel PET or SPECT tracers with potentially different biodistribution and target engagement profiles compared to N-methyl tropane-based imaging agents.

neuroimaging PET tracer radiosynthesis carboxamide derivatization

High-Value Application Scenarios for N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Based on Differential Evidence


Monoamine Transporter Selectivity Profiling and SAR Expansion Beyond N-Methyl Tropane Chemical Space

This compound is best deployed in a screening cascade designed to map the SAR landscape of N8-carboxamide-substituted 8-azabicyclo[3.2.1]oct-2-enes against human DAT, SERT, and NET. Its unique combination of an endocyclic double bond, a urea-type N8-carboxamide, and a 4-methoxybenzyl side chain addresses a region of chemical space that is structurally and pharmacologically distinct from the extensively studied N-methyl-3-aryl-trop-2-ene series [1]. Head-to-head profiling against its saturated octane analog and against N-phenyl, N-phenethyl, and N-thiophen-2-ylmethyl carboxamide analogs can isolate the contributions of the double bond, the carboxamide linker, and the 4-methoxybenzyl group to transporter affinity and selectivity, generating SAR that cannot be obtained from any single comparator compound alone .

Development of Orthogonally Labelable PET Tracer Precursors for Monoamine Transporter Imaging

The N8-carboxamide scaffold provides synthetic versatility for radiolabeling that is absent in N-methyl tropane-based PET tracers such as [11C]NS2456 [1]. Researchers developing next-generation monoamine transporter imaging agents can exploit the urea carbonyl for 11C-carbonylation or functionalize the 4-methoxybenzyl aromatic ring (e.g., via electrophilic halogenation followed by radioisotope exchange) without modifying the core pharmacophore. This compound can serve as a precursor or model substrate for establishing novel radiosynthetic routes, with the goal of producing tracers featuring improved specific activity, metabolic stability, or target-to-background ratios compared to existing N-methyl tropane imaging agents [2].

Conformational Restriction Studies in Monoamine Transporter Pharmacology

The presence of the C2–C3 endocyclic double bond distinguishes this compound from its fully saturated 8-azabicyclo[3.2.1]octane analog, providing a tool to investigate the role of ring conformational flexibility in monoamine transporter binding and subtype selectivity [1]. In comparative binding assays with the saturated analog, any observed differences in Ki or IC50 values can be directly attributed to the conformational constraint imposed by the double bond, offering insights into the bioactive conformation recognized by DAT, SERT, and NET. Such studies are valuable for refining pharmacophore models and guiding the design of next-generation transporter ligands with improved selectivity profiles .

Chemical Biology Probe for Mapping Hydrogen-Bonding Interactions in Transporter Binding Pockets

Unlike N-methyl tropane analogs that lack hydrogen-bonding functionality at the 8-position, this compound presents both a hydrogen-bond donor (urea NH) and acceptor (urea C=O) capable of engaging specific residues within monoamine transporter binding sites [1]. Site-directed mutagenesis studies paired with binding assays using this compound vs. its N-methyl or N-hydrogen analogs can identify which transporter residues participate in carboxamide recognition, generating data that inform structure-based drug design for transporter-targeted therapeutics. This application is uniquely enabled by the N8-carboxamide motif and cannot be addressed using conventional tropane-based probes .

Quote Request

Request a Quote for N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.